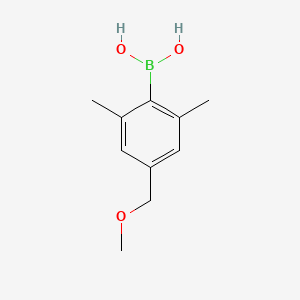

4-(Methoxymethyl)-2,6-dimethylphenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-(methoxymethyl)-2,6-dimethylphenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO3/c1-7-4-9(6-14-3)5-8(2)10(7)11(12)13/h4-5,12-13H,6H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMDYQPCRGUBMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1C)COC)C)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Studies of 4 Methoxymethyl 2,6 Dimethylphenylboronic Acid in Organic Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. nih.gov The use of sterically hindered organoboron reagents, such as 4-(methoxymethyl)-2,6-dimethylphenylboronic acid, presents unique challenges and opportunities in this reaction, necessitating a deeper understanding of its reactivity and the factors that govern its success.

The steric hindrance imparted by the two ortho-methyl groups in this compound significantly influences its reactivity in Suzuki-Miyaura couplings. While these reactions are challenging, the use of specialized catalysts and conditions has enabled the coupling of sterically demanding substrates. rsc.org The development of catalyst systems that can accommodate bulky coupling partners has broadened the scope of the Suzuki-Miyaura reaction to include the synthesis of di-, tri-, and even tetra-ortho-substituted biaryls. organic-chemistry.org

The reaction's success with hindered boronic acids is often dependent on the coupling partner. Generally, aryl bromides and iodides are more reactive than aryl chlorides due to the comparative ease of oxidative addition. libretexts.org However, the use of highly active palladium catalysts in conjunction with electron-rich and bulky phosphine (B1218219) ligands has made the coupling of aryl chlorides more feasible. mit.edu

A significant limitation when working with sterically hindered boronic acids is the potential for side reactions, such as protodeboronation, where the boronic acid is replaced by a hydrogen atom. nih.govnih.gov This is particularly problematic with electron-deficient arylboronic acids and can be exacerbated by the reaction conditions, such as the choice of base and solvent. nih.gov Another competing reaction is the homocoupling of the boronic acid. Careful optimization of the reaction parameters is crucial to minimize these undesired pathways.

The table below summarizes the general scope for the coupling of sterically hindered boronic acids, which is applicable to this compound.

| Coupling Partner | General Reactivity with Hindered Boronic Acids | Key Considerations | References |

|---|---|---|---|

| Aryl Iodides | High | Generally good yields under optimized conditions. | libretexts.org |

| Aryl Bromides | Moderate to High | Often requires more active catalysts and ligands compared to iodides. | organic-chemistry.orgrsc.org |

| Aryl Chlorides | Low to Moderate | Requires highly active catalyst systems, often with bulky, electron-rich phosphine ligands. | organic-chemistry.orgmit.edu |

| Aryl Triflates | Moderate | A good alternative to halides, with reactivity often between that of bromides and chlorides. | libretexts.org |

| Heteroaryl Halides | Variable | Success is highly dependent on the nature of the heterocycle and the position of the halogen. Some heteroarylboronic acids are prone to protodeboronation. | nih.govnih.gov |

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Oxidative Addition: The cycle begins with the oxidative addition of an organic halide to a low-valent palladium(0) complex. chemrxiv.org This step, which is often rate-determining, results in the formation of a palladium(II) intermediate. libretexts.org For sterically hindered substrates, this step can be slow, but the use of electron-rich ligands can promote the reaction. nih.gov

Transmetalation: In this step, the organic group from the boronic acid is transferred to the palladium(II) complex. chemrxiv.org This is a crucial step where the steric hindrance of this compound plays a significant role. The reaction requires a base to activate the boronic acid, forming a more nucleophilic boronate species. researchgate.net The exact mechanism of transmetalation has been a subject of extensive study, with evidence suggesting pathways involving a Pd-O-B linkage. chemrxiv.org For hindered boronic acids, the choice of base and solvent is critical to facilitate this step. acs.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, which forms the new carbon-carbon bond of the biaryl product and regenerates the palladium(0) catalyst. libretexts.orgchemrxiv.org Bulky ligands can promote this step. yonedalabs.com The two groups must be in a cis orientation on the palladium center for reductive elimination to occur. libretexts.org

The choice of ligand is paramount for the success of Suzuki-Miyaura couplings involving sterically hindered substrates like this compound. Bulky and electron-rich phosphine ligands are known to enhance the efficiency of these reactions. nih.gov These ligands stabilize the palladium catalyst, promote oxidative addition, and facilitate reductive elimination. yonedalabs.comresearchgate.net

The table below details some commonly used phosphine ligands and their impact on the coupling of sterically hindered substrates.

| Ligand | Key Features | Role in Coupling with Hindered Substrates | References |

|---|---|---|---|

| SPhos | Bulky, electron-rich biaryl phosphine. | Highly effective for a broad range of Suzuki-Miyaura couplings, including those with hindered substrates. | mit.eduacs.org |

| XPhos | Similar to SPhos with increased steric bulk. | Often provides higher yields and faster reaction times for very challenging couplings. | mit.eduacs.org |

| RuPhos | A dialkylbiaryl phosphine with a different biaryl backbone. | Shows excellent reactivity, particularly with heteroaryl substrates and in difficult couplings. | researchgate.netresearchgate.net |

| tBuBrettPhos | Extremely bulky phosphine ligand. | Designed for highly sterically demanding couplings. | rsc.org |

| sSPhos | A water-soluble version of SPhos. | Allows for reactions to be carried out in aqueous media. | lookchem.com |

The choice of base and solvent is critical for the efficiency of Suzuki-Miyaura couplings, especially with sterically hindered boronic acids. acs.org The base plays multiple roles, including the formation of the active boronate species, which is more nucleophilic than the corresponding boronic acid. researchgate.netnih.gov

Strong bases such as potassium phosphate (B84403) (K₃PO₄), potassium tert-butoxide (t-BuOK), and cesium carbonate (Cs₂CO₃) are often employed for hindered couplings. organic-chemistry.orgacs.orglookchem.com The cation of the base can also influence the reaction rate and yield. acs.org

The solvent choice affects the solubility of the reagents and intermediates and can influence the reaction mechanism. Aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are commonly used. organic-chemistry.org In some cases, the addition of water can be beneficial, though it can also promote protodeboronation. mit.edu

The following table summarizes the effects of common bases and solvents on the Suzuki-Miyaura coupling of hindered substrates.

| Base | Solvent | Effect on Hindered Couplings | References |

|---|---|---|---|

| K₃PO₄ | Dioxane/Water | A widely used and effective combination for many hindered couplings. | mit.edulookchem.com |

| t-BuOK | Dioxane | A strong base that can be highly effective for challenging substrates. | organic-chemistry.org |

| Cs₂CO₃ | DME | Can accelerate the rate and yield of coupling with bulky boronic acids. | acs.org |

| Na₂CO₃ | Toluene/Water | A milder base, sometimes used for less demanding couplings. | lookchem.com |

Kinetic isotope effect (KIE) studies are a powerful tool for probing the mechanism of chemical reactions, including the Suzuki-Miyaura coupling. nih.gov By replacing an atom in one of the reactants with a heavier isotope (e.g., ¹³C for ¹²C), one can measure the effect of this substitution on the reaction rate. This information can help to identify the rate-determining step and provide insights into the transition state structure. chemrxiv.org

For the Suzuki-Miyaura reaction, ¹³C KIEs have been used to investigate both the oxidative addition and transmetalation steps. nih.gov For example, a significant KIE at the carbon atom attached to the halogen in the aryl halide would suggest that oxidative addition is the rate-determining step. nih.gov Similarly, a KIE at the carbon atom attached to boron in the boronic acid can provide evidence for transmetalation being the rate-limiting step. nih.gov

Other Palladium-Mediated Reactions Utilizing Arylboronic Acids

While the Suzuki-Miyaura coupling is the most prominent palladium-catalyzed reaction for arylboronic acids, their utility extends to other significant transformations. For sterically hindered boronic acids like this compound, achieving high yields in these reactions can be challenging and often necessitates carefully optimized conditions, including the use of specific ligands and bases. thieme-connect.comsemanticscholar.org

Palladium catalysts are effective for a variety of cross-coupling reactions that form C-C, C-N, and C-O bonds. acs.org The choice of ligand is critical; for instance, sterically hindered ferrocenyl dialkylphosphines have been shown to create remarkably general and highly active palladium catalysts for amination and Suzuki coupling reactions with challenging substrates. acs.org Such systems can facilitate couplings with a broad range of partners, including primary and secondary amines as well as alkylboronic acids. acs.org

For the synthesis of sterically crowded biaryls, specific conditions have been developed, such as using tetrakis(triphenylphosphine)palladium(0) with aqueous barium hydroxide (B78521) or tripotassium phosphate, which can be effective even for boronic acids sensitive to hydrolytic deboronation. thieme-connect.com The development of efficient catalysts for aryl-alkyl cross-couplings is particularly challenging due to the propensity for β-hydride elimination, a side reaction that increases with steric bulk. rsc.org However, specialized ligands like AntPhos have enabled efficient couplings between di-ortho-substituted aryl halides and secondary alkylboronic acids, demonstrating high reactivity for substrates with unprecedented steric hindrance. rsc.org Furthermore, palladium-catalyzed reactions of arylboronic acids can be performed in environmentally benign solvents like water, which can simplify reaction operation and product isolation. nih.gov

| Reaction Type | Typical Catalyst/Ligand | Key Features | General Applicability |

|---|---|---|---|

| Biaryl Synthesis | Pd(PPh₃)₄ / Ba(OH)₂ | Effective for coupling sterically hindered partners. thieme-connect.comsemanticscholar.org | Synthesis of tetra-ortho-substituted biaryls. |

| Aryl-Alkyl Coupling | Pd(OAc)₂ / AntPhos | Overcomes β-hydride elimination side reactions with bulky substrates. rsc.org | Coupling of di-ortho-substituted aryl halides and secondary alkylboronic acids. rsc.org |

| Amination (Buchwald-Hartwig) | Pd(0) / Ferrocenyl Dialkylphosphines | Highly active and general catalyst system; air-stable ligand. acs.org | Coupling with primary and secondary alkyl- and arylamines. acs.org |

| Aqueous Phase Coupling | Palladium-Phosphinous Acid Complexes | Utilizes water as a solvent, avoiding organic co-solvents. nih.gov | Compatible with various functional groups on aryl halides and boronic acids. nih.gov |

Alternative Transition Metal-Catalyzed Transformations

Beyond palladium, a variety of other transition metals catalyze important transformations of arylboronic acids. These alternative metals often exhibit unique reactivity, enabling reactions that are difficult to achieve with palladium and providing complementary synthetic routes.

Nickel has emerged as a cost-effective and powerful alternative to palladium in cross-coupling chemistry. nih.gov Nickel catalysts are particularly effective in reactions involving challenging substrates, such as sterically hindered arylboronic acids or less reactive electrophiles like aryl chlorides and ethers. nih.govacs.org

One notable application is the nickel-catalyzed sulfination of arylboronic acids using DABSO as a sulfur dioxide surrogate. This redox-neutral process works efficiently with a range of boronic acids, including electron-deficient and heterocyclic variants that perform poorly in palladium-based systems. acs.org Nickel catalysis has also been applied to the arylative cyclization of substrates, offering unique reactivity in forming diverse carbo- and heterocyclic products. nih.gov Furthermore, nickel catalysts have been developed for the cross-coupling of potassium aryltrifluoroborates (derived from boronic acids) with unactivated alkyl halides, tolerating numerous functional groups on both coupling partners. acs.org In some cases, sterically hindered ortho-substituted trifluoroborates react in good yields. acs.org The use of nickel catalysts can also enable stereoselective arylboration of unactivated alkenes and defluorinative cross-coupling reactions. nih.govnih.gov

| Reaction Type | Catalyst System | Substrate Scope | Key Advantage |

|---|---|---|---|

| Sulfination | NiBr₂·(glyme) / tmphen | Broad range of (hetero)aryl boronic acids, including electron-deficient ones. acs.org | Effective for substrates that are challenging for palladium catalysts. acs.org |

| Coupling with Alkyl Halides | Ni(II) / Bathophenanthroline | Potassium aryl- and heteroaryltrifluoroborates with unactivated alkyl bromides and iodides. acs.org | Tolerates sterically hindered ortho-substituents and various functional groups. acs.org |

| Arylative Cyclization | Ni(acac)₂ / PPh₃ | Alkyne- and allene-tethered electrophiles with arylboronic acids. nih.gov | Provides access to complex carbo- and heterocyclic structures. nih.gov |

| Arylboration of Alkenes | Simple Ni-catalyst | Broad range of unactivated alkenes and aryl bromides. nih.gov | Highly stereoselective difunctionalization of alkenes. nih.gov |

Copper is an inexpensive and environmentally friendly metal that has been widely used in catalysis for C-C and C-heteroatom bond formation. nih.gov The Chan-Lam coupling reaction, which typically involves the copper-promoted N- or O-arylation of amines, amides, and alcohols with arylboronic acids, is a cornerstone of this field. researchgate.net These reactions are attractive due to their mild conditions, often proceeding at room temperature and open to the air. researchgate.netresearchgate.net

Copper-catalyzed systems can be used for a wide range of transformations, including the formation of C-N, C-O, C-S, and C-Se bonds. nih.govnih.govresearchgate.net For instance, chelation-assisted copper-catalyzed amidation of arylboronic acids can proceed at room temperature under open-flask conditions, tolerating a wide spectrum of functional groups. researchgate.net While the desired cross-coupling is the main goal, a common side reaction in copper catalysis is the homocoupling of the boronic acid to form a symmetrical biaryl. mdpi.com Understanding the mechanism of this homocoupling is crucial for developing more efficient cross-coupling protocols. mdpi.com Recent studies have also demonstrated copper-catalyzed stereospecific transformations of alkylboronic esters with various electrophiles. nih.gov

Cobalt catalysis has gained traction for its unique reactivity in C-H functionalization and cross-coupling reactions. Cobalt catalysts can facilitate the directed ortho-arylation of C-H bonds in N-aryl pyrazoles using arylboronic acids as the coupling partner. rsc.orgnih.gov These reactions proceed in the presence of a cobalt catalyst and an oxidant, and are compatible with a variety of functional groups such as nitro, ester, and bromo groups. rsc.orgnih.gov The mechanism is thought to involve a Co(II)/Co(III) catalytic cycle where a directing group facilitates C-H activation. nih.gov

Beyond C-H activation, cobalt catalysts have been employed in Diels-Alder reactions using alkynylboronic esters as dienophiles to generate complex cycloadducts. organic-chemistry.org Cobalt catalysis also enables the diastereoselective alkylarylation of polyfunctionalized cyclenyl bromides with organozinc reagents to forge architecturally complex Csp³-rich N-heterocycles, showcasing tolerance to steric variations on the aryl nucleophile. nih.gov

Rhodium catalysts are particularly renowned for their application in asymmetric synthesis, enabling the formation of chiral molecules with high enantioselectivity. thieme-connect.com Rhodium complexes are highly effective in the asymmetric 1,4-addition (conjugate addition) of arylboronic acids to a wide array of electron-deficient olefins, such as α,β-unsaturated ketones, esters, nitroalkenes, and alkenylphosphonates. thieme-connect.comrsc.orgrsc.org These reactions, often catalyzed by a rhodium complex with a chiral ligand like BINAP or a chiral diene, can produce the desired products in high yields and with excellent enantioselectivities (often >95% ee). thieme-connect.comrsc.orgrsc.org

The scope of rhodium catalysis also includes the asymmetric arylation of other substrates. For example, chiral diene-rhodium catalysts can achieve the asymmetric arylation of allyl sulfones and the nitroallylation of nitroallyl acetates with arylboronic acids, providing access to chiral sulfolanes and other valuable intermediates. organic-chemistry.orgnih.gov Additionally, the rhodium-catalyzed asymmetric addition of arylboronic acids to N-heteroaryl ketones and imines has been developed, yielding chiral tertiary alcohols and diarylmethylamines, which are common motifs in pharmacologically active compounds. researchgate.netrug.nl

| Reaction Type | Substrate | Catalyst/Ligand | Outcome |

|---|---|---|---|

| Asymmetric 1,4-Addition | α,β-Unsaturated Ketones, Esters thieme-connect.com | Rh(acac)(C₂H₄)₂ / (S)-BINAP | High yields, >95% ee. thieme-connect.com |

| Asymmetric 1,4-Addition | Nitroalkenes rsc.orgrsc.org | Rh-complex / Chiral Diene | High yields, excellent enantioselectivities. rsc.orgrsc.org |

| Asymmetric Arylation | Allyl Sulfones organic-chemistry.org | Rh-complex / Chiral Diene (e.g., (R,R)-Fc-tfb) | High yields, up to 98% ee. organic-chemistry.org |

| Asymmetric Arylation | N-Heteroaryl Ketones researchgate.net | [{Rh(C₂H₄)₂Cl}₂] / (S,S,S,S)-WingPhos | Good yields, up to 99% ee. researchgate.net |

| Asymmetric Arylation | N,N-Dimethylsulfamoyl-protected Aldimines rug.nl | Rh-complex / Phosphoramidite | Excellent yields (up to 98%), up to 95% ee. rug.nl |

Indium catalysts provide a valuable method for the formation of carbon-sulfur bonds. The cross-coupling of thiols with aryl halides to form aryl sulfides can be achieved using an indium-based catalytic system. nih.govacs.org A typical protocol involves In(OTf)₃ as the catalyst, a ligand such as TMEDA, and a base like KOH in a polar aprotic solvent. nih.gov This method is applicable to a variety of aromatic and aliphatic thiols, coupling them with aryl halides to give the corresponding sulfides in good to excellent yields. nih.gov While many protocols focus on aryl halides as the aryl source, C-S cross-coupling reactions can also utilize arylboronic acids. researchgate.net Indium-catalyzed systems offer an alternative to more common copper and palladium catalysts for these important C-S bond-forming reactions. researchgate.net

Gold(I)-Catalyzed Cycloisomerization (in the context of boronic acid reactivity)

Gold(I)-catalyzed cycloisomerization has become a powerful tool in organic synthesis for constructing complex molecular architectures from unsaturated precursors like enynes, diynes, and allenes. nih.govmonash.edu The catalytic cycle is generally driven by the π-acidic nature of the gold(I) center, which activates a carbon-carbon multiple bond toward intramolecular nucleophilic attack, initiating a cascade of bond formations. nih.govpku.edu.cn

Boronic acids, such as this compound, are not typical substrates for these cycloisomerization reactions. Their primary role in metal catalysis is to serve as an organometallic nucleophile in cross-coupling reactions. However, the fundamental reactivity of the boronic acid C–B bond with gold complexes has been established, suggesting potential, albeit underexplored, roles in more complex transformations.

The key step demonstrating this reactivity is transmetallation, where the organic moiety of the boronic acid is transferred to the gold center. This process has been observed and is a crucial step in the development of novel gold-catalyzed cross-coupling reactions, which, unlike traditional gold catalysis, can involve Au(I)/Au(III) redox cycles. nih.govsemanticscholar.org For instance, the palladium-catalyzed Suzuki–Miyaura coupling has been successfully extended to cyclometalated gold(III) chlorides, showcasing the feasibility of transferring an aryl group from boron to gold. rsc.org Furthermore, a gold-catalyzed allylation of aryl boronic acids has been developed, proceeding through a proposed mechanism where transmetallation to the gold catalyst precedes oxidative addition. nih.gov

In the context of a molecule containing both a boronic acid group and a functionality susceptible to cycloisomerization (e.g., an enyne), a hypothetical reaction with a gold(I) catalyst could follow several pathways. A plausible sequence could involve an initial gold(I)-catalyzed cycloisomerization of the enyne moiety, followed by a subsequent in-situ cross-coupling reaction involving the boronic acid group. Alternatively, the boronic acid could act as an internal directing group or electronically influence the course of the cycloisomerization. While this remains a subject for future investigation, the established ability of boronic acids to engage with gold catalysts provides a foundation for designing such tandem transformations.

| Reaction Type | Substrate | Catalyst System | Description |

| Enyne Cycloisomerization | 1,5-Enynes | Cationic Au(I) Complex | Gold(I) activates the alkyne, promoting nucleophilic attack by the alkene, often leading to intermediates that can undergo C-H insertion. nih.gov |

| Diyne Cycloisomerization | 1,6-Diyne Esters | AuCl(PPh₃) / AgSbF₆ | The reaction can proceed through various pathways, including rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization to form complex heterocyclic structures. monash.edu |

| Dienediyne Cycloisomerization | Dienediynes | [(MeCN)Au(JohnPhos)]SbF₆ | A tandem reaction involving 6-endo-dig cyclization, Cope rearrangement, and C-H insertion to form fused polycyclic systems. pku.edu.cn |

| Alkyne-Alcohol Cycloisomerization | Ynediones | Digold(I) Dichloride Complex | Involves a 5-endo-dig oxa-cyclization of the ynedione, followed by the addition of a nucleophile to the intermediate. nih.gov |

Non-Metal Catalyzed Reactions

Acid Catalysis in Organoboron Chemistry

Organoboron acids, including this compound, are stable, organic-soluble Lewis acids that can function as effective catalysts for a variety of organic transformations. nih.gov This catalytic activity stems from the electron-deficient nature of the boron atom, which allows it to reversibly form covalent bonds with Lewis basic functional groups, most notably hydroxyl groups. scholaris.caresearchgate.net

The primary mode of activation in boronic acid catalysis (BAC) involves the electrophilic activation of alcohols, carboxylic acids, and diols. researchgate.net For example, in the catalysis of amidation or esterification reactions, the boronic acid catalyst reacts with a carboxylic acid to form an acyloxyboronate intermediate. This intermediate is more electrophilic than the parent carboxylic acid, facilitating nucleophilic attack by an amine or alcohol. The removal of water drives the equilibrium toward product formation. acs.org

Similarly, boronic acids can activate alcohols to form carbocation-like intermediates that can be trapped by various nucleophiles in reactions such as Friedel-Crafts-type alkylations. researchgate.net The catalytic efficacy can be tuned by modifying the substituents on the aryl ring of the boronic acid. Electron-withdrawing groups increase the Lewis acidity of the boron center, enhancing its catalytic activity in reactions that rely on electrophilic activation. Conversely, the steric hindrance provided by ortho-substituents, such as the two methyl groups in this compound, can influence substrate selectivity and reaction rates.

| Transformation | Substrate(s) | Role of Boronic Acid Catalyst | Activation Mode |

| Amidation | Carboxylic Acid, Amine | Activates carboxylic acid | Electrophilic activation via acyloxyboronate intermediate acs.org |

| Esterification | Carboxylic Acid, Alcohol | Activates carboxylic acid | Electrophilic activation via acyloxyboronate intermediate nih.gov |

| Friedel-Crafts Alkylation | π-Activated Alcohol, Arene | Activates alcohol C-O bond | Formation of a carbocationic intermediate researchgate.net |

| Conjugate Addition | Unsaturated Carboxylic Acid, Nucleophile | Activates carboxylic acid | Electrophilic activation researchgate.net |

| Diol Functionalization | Diol, Electrophile | Forms a tetrahedral adduct with the diol | Nucleophilic activation of the hydroxyl groups researchgate.net |

Hydroboration Reactions

Hydroboration is a fundamental reaction in organic synthesis involving the addition of a hydrogen-boron bond across a carbon-carbon double or triple bond. harvard.edu This reaction is not catalyzed in the traditional sense but is a stoichiometric reaction of the alkene or alkyne with a borane (B79455) reagent (e.g., borane-tetrahydrofuran (B86392) complex, BH₃·THF, or diborane, B₂H₆). rsc.orgwisc.edu

Boronic acids like this compound are not the reagents used for hydroboration, as they lack the requisite B-H bond. Instead, boronic acids are often the synthetic products derived from the organoborane intermediates formed during hydroboration.

The hydroboration reaction proceeds via a concerted, four-membered transition state in which the boron and hydrogen atoms add to the same face of the multiple bond, a process known as syn-addition. wisc.edu The reaction exhibits high regioselectivity, with the boron atom adding to the less sterically hindered carbon of the double bond. This is referred to as anti-Markovnikov addition. rsc.org

The resulting trialkylborane intermediate is highly versatile. Its most common application is in the hydroboration-oxidation sequence, where subsequent treatment with an oxidizing agent like hydrogen peroxide in a basic solution replaces the carbon-boron bond with a carbon-oxygen bond, yielding an alcohol with anti-Markovnikov regiochemistry. wisc.edu Alternatively, the organoborane can be converted into other functional groups or used to prepare boronic esters and, subsequently, boronic acids.

| Hydroborating Agent | Chemical Formula | Key Features |

| Borane-THF complex | BH₃·THF | Standard, widely used reagent; can hydroborate up to three equivalents of alkene. wisc.edu |

| 9-Borabicyclo[3.3.1]nonane | 9-BBN | Dimeric, sterically hindered reagent; exhibits excellent regioselectivity and is often used for the hydroboration of terminal alkynes to form vinylboranes. harvard.edu |

| Disiamylborane | (Sia)₂BH | Sterically hindered; reacts with terminal alkenes once, leaving other functional groups untouched; useful for selective hydroboration. wisc.edu |

| Catecholborane | C₆H₄O₂BH | Air- and moisture-stable; used for hydroboration of alkynes to produce alkenylboronates, which are precursors to boronic acids. |

Specific Reaction Pathways of this compound

Formation of New Carbon Frameworks with Electrophiles

The most significant reaction for forming new carbon frameworks using arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. libretexts.org In this palladium-catalyzed process, this compound serves as the nucleophilic partner, transferring its aryl group to an electrophilic partner, typically an aryl, vinyl, or alkyl halide or triflate. harvard.edu This reaction is a cornerstone of modern organic synthesis due to its high functional group tolerance, mild reaction conditions, and the low toxicity of the boron-containing byproducts. diva-portal.org

The catalytic cycle involves three key steps:

Oxidative Addition : The palladium(0) catalyst reacts with the organohalide (R-X) to form a palladium(II) intermediate. libretexts.org

Transmetallation : The arylboronic acid, activated by a base, transfers its aryl group to the palladium(II) center, displacing the halide and forming an arylpalladium(II) complex. libretexts.org The base (e.g., K₂CO₃, K₃PO₄) is crucial for forming the reactive boronate species.

Reductive Elimination : The two organic groups on the palladium(II) center couple and are eliminated, forming the new C-C bond of the product and regenerating the palladium(0) catalyst. libretexts.org

The steric hindrance from the two ortho-methyl groups in this compound can influence the reaction rate, often requiring the use of specialized bulky, electron-rich phosphine ligands (such as SPhos or XPhos) to facilitate the reductive elimination step and achieve high yields. harvard.edu

| Electrophile Partner | Ligand | Base | Solvent(s) | Product Type |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | Unsymmetrical Biaryl |

| 2-Bromopyridine | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | Heterobiaryl |

| Vinyl Bromide | PdCl₂(dppf) | Na₂CO₃ | THF/H₂O | Styrene Derivative |

| Benzyl (B1604629) Chloride | Pd₂(dba)₃ / RuPhos | Cs₂CO₃ | Toluene | Diaryl Methane |

This table represents typical conditions for Suzuki-Miyaura reactions involving sterically hindered arylboronic acids.

Arylation Reactions with NH- and OH-Containing Compounds

Beyond C-C bond formation, this compound is a valuable reagent for forming carbon-heteroatom bonds through the Chan-Lam coupling reaction (also known as the Chan-Evans-Lam or CEL reaction). wikipedia.org This copper-catalyzed process enables the arylation of a wide range of N-H and O-H containing compounds, including amines, amides, carbamates, phenols, and alcohols. organic-chemistry.org

The Chan-Lam coupling offers a powerful alternative to other methods like the Buchwald-Hartwig amination, often proceeding under milder conditions, at room temperature, and even open to the air, which serves as the terminal oxidant. organic-chemistry.org The generally accepted mechanism involves the formation of a copper(II)-aryl species, which then coordinates with the amine or alcohol. A proposed Cu(III) intermediate undergoes reductive elimination to form the C-N or C-O bond and a Cu(I) species, which is then re-oxidized to Cu(II) by atmospheric oxygen to complete the catalytic cycle. wikipedia.org

A variety of copper sources can be used, with copper(II) acetate (B1210297) (Cu(OAc)₂) being the most common. organic-chemistry.org Ligands such as pyridine (B92270) or 1,10-phenanthroline (B135089) are often added to facilitate the reaction, though ligand-free systems have also been developed. mdpi.comresearchgate.net The reaction is highly versatile and has been used to synthesize a wide array of arylamines and aryl ethers. nih.gov

| Nucleophile | Copper Source | Ligand/Additive | Base | Product Type |

| Aniline | Cu(OAc)₂ | Pyridine | Et₃N | Diarylamine organic-chemistry.org |

| Pyrrole | Cu(OAc)₂ | Pyridine | N/A | N-Arylpyrrole wikipedia.org |

| Phenol (B47542) | Cu(OTf)₂ | 1,10-Phenanthroline | Cs₂CO₃ | Diaryl Ether |

| Benzyl Alcohol | CuI | N/A | K₂CO₃ | Benzyl Aryl Ether |

| Benzamide | Cu(OAc)₂ | Myristic Acid | 2,6-Lutidine | N-Arylbenzamide organic-chemistry.org |

This table represents typical conditions for Chan-Lam coupling reactions.

Triple Condensation Reactions

While direct evidence for the participation of this compound in what can be strictly defined as "triple condensation reactions" is not extensively documented in peer-reviewed literature, its potential involvement in tandem or cascade condensation-type reactions can be inferred from the broader reactivity of arylboronic acids. Boronic acids are known to participate in tandem reactions, such as sequential aldol (B89426) condensation-addition reactions, which construct complex molecular frameworks in a single operation. nbinno.com

A plausible, albeit hypothetical, triple condensation-type reaction involving this compound could be envisioned as a one-pot process combining three or more components. For instance, a reaction could be designed to proceed through a sequence of condensation events, where the boronic acid plays a catalytic or stoichiometric role. The steric hindrance provided by the two ortho-methyl groups on the phenyl ring of this compound could influence the stereochemical outcome of such multi-component reactions, potentially leading to high diastereoselectivity. nih.gov

A hypothetical three-component reaction could involve an aldehyde, a ketone, and this compound, proceeding through a sequence of aldol condensation and subsequent addition of the arylboronic acid to an α,β-unsaturated intermediate. The specific conditions for such a reaction would need to be empirically determined, but would likely involve a suitable base and potentially a transition metal catalyst.

Table 1: Hypothetical Triple Condensation Reaction Parameters

| Entry | Aldehyde | Ketone | Catalyst System | Solvent | Temperature (°C) | Plausible Product Type |

| 1 | Benzaldehyde | Acetone | Pd(OAc)₂ / Ligand + Base | Toluene | 80-110 | β-Aryl-δ-hydroxy ketone |

| 2 | 4-Nitrobenzaldehyde | Cyclohexanone | Rh(I) complex + Base | Dioxane/H₂O | Room Temp - 70 | Substituted Indane derivative |

| 3 | Propanal | 2-Butanone | Platinum complex + Base | Toluene/H₂O | 70 | β-Aryl ketone |

Ring-Opening Reactions

The Lewis acidic nature of the boron center in this compound suggests its potential as a catalyst in ring-opening reactions of strained heterocyclic systems, such as epoxides and aziridines. Boronic acids, in general, have been shown to catalyze the regioselective ring-opening of epoxides with various nucleophiles. rsc.orgnih.gov The mechanism often involves the formation of a boronate ester intermediate, which activates the epoxide towards nucleophilic attack.

In the context of this compound, the sterically hindered environment around the boron atom could impart unique selectivity in such transformations. For instance, in the ring-opening of unsymmetrical epoxides, the bulky arylboronic acid could direct the nucleophile to the less sterically hindered carbon of the epoxide.

A notable example of boronic acid-mediated ring-opening is the cascade addition-ring-opening of furans. rsc.orgrsc.org While not specifically demonstrated with this compound, this type of reaction involves the addition of the boronic acid to a furfuryl alcohol, followed by a ring-opening to yield functionalized γ-ketoaldehydes. rsc.orgrsc.org This highlights the potential of arylboronic acids to participate in more complex transformations involving ring systems.

Furthermore, boronic acids have been investigated as catalysts for the ring-opening polymerization of cyclic esters like ε-caprolactone, offering a metal-free approach to biodegradable polyesters. researchgate.net The catalytic activity in these systems is attributed to the Lewis acidity of the boronic acid, which activates the monomer towards polymerization. researchgate.net

Table 2: Plausible Boronic Acid-Catalyzed Ring-Opening Reactions

| Entry | Substrate | Nucleophile/Co-reagent | Plausible Product | Reference for Analogy |

| 1 | Styrene Oxide | Aniline | β-Amino alcohol | nih.gov |

| 2 | 1,2-Epoxyhexane | Thiophenol | β-Hydroxy sulfide | rsc.org |

| 3 | Furfuryl alcohol | - | γ-Ketoaldehyde | rsc.orgrsc.org |

| 4 | ε-Caprolactone | Benzyl alcohol | Poly(ε-caprolactone) | researchgate.net |

Utilization in Protecting Group Strategies

The application of this compound itself as a protecting group is not a conventional strategy documented in the literature. Typically, boronic acids are the functional group that is protected, often as a pinacol (B44631) or MIDA ester, to prevent unwanted side reactions during multi-step syntheses. rsc.org However, the unique structural features of this compound could lend themselves to novel, albeit hypothetical, protecting group strategies.

One speculative application could involve the use of the boronic acid moiety to reversibly protect a diol. Boronic acids are well-known to form cyclic boronate esters with 1,2- and 1,3-diols. nih.gov The sterically hindered nature of the 2,6-dimethylphenyl group could influence the stability and reactivity of the resulting boronate ester, potentially allowing for selective protection of one diol in the presence of others. The methoxymethyl (MOM) ether at the 4-position could also be a point of modulation, although it is generally a stable protecting group itself.

Conversely, the entire 4-(methoxymethyl)-2,6-dimethylphenyl group could be considered a "protecting group" for the boronic acid functionality. The steric hindrance from the ortho-methyl groups is known to influence the reactivity of the boronic acid, for example, by slowing down the rate of protodeboronation, a common decomposition pathway for arylboronic acids. semanticscholar.orgresearchgate.netacs.org This inherent stability could be advantageous in complex synthetic sequences where the boronic acid needs to be preserved through multiple steps.

Table 3: Comparison of Boronic Acid Protecting Groups (for the Boronic Acid Moiety)

| Protecting Group | Common Abbreviation | Structure | Key Features |

| Pinacol Ester | Bpin | Cyclic ester with pinacol | High stability, compatible with many reaction conditions. |

| N-Methyliminodiacetic acid ester | MIDA boronate | Tridentate complex | Very stable, allows for slow release of the boronic acid. rsc.org |

| 1,8-Diaminonaphthaleneamide | B(dan) | Amide with 1,8-diaminonaphthalene | Highly stable, deprotection under acidic conditions. rsc.org |

| Hypothetical Self-Protection | - | 4-(Methoxymethyl)-2,6-dimethylphenyl | Steric hindrance may reduce susceptibility to protodeboronation. |

Advanced Applications in Chemical Synthesis and Materials Science

Use as Versatile Synthetic Building Blocks and Intermediates

4-(Methoxymethyl)-2,6-dimethylphenylboronic acid is a valuable organoboron compound that serves as a versatile building block in organic synthesis. Boronic acids, in general, are crucial reagents for the formation of carbon-carbon and carbon-heteroatom bonds, and the specific structural features of this compound—a methoxymethyl group and two ortho-methyl substituents—confer unique reactivity and utility. These characteristics make it an important intermediate in the construction of complex molecular architectures.

The utility of boronic acids as building blocks is well-established in medicinal and materials chemistry. They are fundamental components in the synthesis of a wide array of organic molecules, from bioactive compounds to advanced materials. The presence of the boronic acid functional group allows for its participation in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. The methoxymethyl and dimethylphenyl moieties of this compound provide steric bulk and electronic properties that can be exploited to achieve specific synthetic outcomes.

Complex Molecule Assembly and Diversification

The synthesis of substituted biphenyls is a cornerstone of modern organic chemistry, with applications ranging from pharmaceuticals to liquid crystals. The Suzuki-Miyaura cross-coupling reaction is a powerful method for creating the biaryl linkage, and this compound is a suitable coupling partner for this transformation. The presence of two methyl groups ortho to the boronic acid introduces significant steric hindrance, which can influence the efficiency and selectivity of the coupling reaction.

Research into the Suzuki-Miyaura coupling of sterically hindered aryl halides and boronic acids has demonstrated that with the appropriate choice of catalyst and reaction conditions, high yields of tetra-ortho-substituted biaryls can be achieved. researchgate.net For instance, the coupling of sterically demanding partners often requires specialized palladium catalysts and bulky phosphine (B1218219) ligands to facilitate the reaction. researchgate.net While specific studies detailing the use of this compound are not prevalent, the extensive literature on sterically hindered couplings provides a strong basis for its application in this area. researchgate.netnih.govrsc.org The synthesis of sterically hindered polychlorinated biphenyl (B1667301) derivatives has been successfully accomplished using Suzuki coupling with high yields, demonstrating the feasibility of such transformations. nih.gov

Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling of Sterically Hindered Substrates

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(dba)2 / 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (B57463) (DPDB) | - | - | - | 65-98 | nih.gov |

| Pd/BI-DIME | NaOtBu | Toluene (B28343) | 110 | 97 | researchgate.net |

| Pd-AntPhos | K3PO4 | Toluene | 110 | up to 99 | rsc.org |

This table presents examples of catalyst systems and conditions that have been successfully employed for the Suzuki-Miyaura coupling of sterically hindered substrates and are indicative of the types of conditions that could be applied to this compound.

Diarylmethanes are another important structural motif found in many biologically active molecules and materials. The Suzuki-Miyaura coupling reaction can be adapted to form diarylmethanes by using benzyl (B1604629) derivatives as one of the coupling partners. Specifically, the reaction of benzyl esters or halides with arylboronic acids provides a direct route to unsymmetrical diarylmethanes. kochi-tech.ac.jp

This methodology allows for the chemoselective synthesis of diarylmethanes. For example, by choosing appropriate reaction conditions, a benzyl ester can be selectively coupled with an arylboronic acid in the presence of a benzyl halide, and vice versa. kochi-tech.ac.jp This selectivity enables the synthesis of complex molecules with multiple aryl groups. Given this, this compound can be envisioned as a valuable reagent for the synthesis of a variety of substituted diarylmethanes.

Boronic acids are essential building blocks for the synthesis of a diverse range of functionalized organic molecules, particularly those with biological activity. researchgate.netresearchgate.net The ability of the boronic acid moiety to undergo a wide range of chemical transformations makes it a versatile handle for introducing the 4-(methoxymethyl)-2,6-dimethylphenyl group into larger, more complex structures.

The development of new synthetic methods often relies on the availability of a wide array of building blocks with different functional groups and steric properties. Boronic acids with unique substitution patterns, such as this compound, are therefore of significant interest to medicinal chemists for the generation of chemical libraries and the exploration of structure-activity relationships. researchgate.net These efforts are crucial in the design and synthesis of new antineoplastic agents and other therapeutic molecules. mdpi.com

Applications in Asymmetric Synthesis

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. Chiral ligands play a central role in asymmetric catalysis by creating a chiral environment around a metal center, thereby directing the stereochemical outcome of a reaction.

The development of novel chiral ligands is an active area of research, and boronic acids can be involved in the catalytic cycles of asymmetric transformations. For example, rhodium-catalyzed asymmetric 1,4-addition of aryl boronic acids to various electron-deficient olefins is a well-established method for the enantioselective formation of carbon-carbon bonds. organic-chemistry.orgdocumentsdelivered.comnih.gov The success of these reactions often depends on the design of the chiral ligand, with chiral phosphine-olefin and bisphosphine ligands showing great promise. organic-chemistry.orgnih.govresearchgate.net

In the context of these catalytic systems, this compound can serve as a prochiral substrate that, upon reaction in the presence of a chiral catalyst, can lead to the formation of a new stereocenter. The steric and electronic properties of the arylboronic acid can influence the enantioselectivity of the transformation. The bulky nature of the 2,6-dimethylphenyl group can lead to enhanced facial discrimination in the transition state, potentially resulting in higher enantiomeric excess of the product.

Integration into Material Science Constructs

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. researchgate.net The properties of MOFs can be tuned by modifying the organic linkers. this compound serves as a valuable building block for the synthesis of functionalized linkers for MOFs, such as derivatives of biphenyl-4,4'-dicarboxylic acid (BPDC), the linker used in the synthesis of the highly stable UiO-67 MOF. nih.govresearchgate.net

The synthesis of a functionalized BPDC linker can be achieved through a Suzuki-Miyaura cross-coupling reaction. In a typical procedure, this compound would be coupled with a di-halogenated terephthalic acid derivative. The methoxymethyl and dimethylphenyl functionalities would then be incorporated into the final MOF structure, imparting specific properties. The methoxymethyl group can introduce polarity and potential hydrogen bonding sites within the MOF pores, while the methyl groups can influence the framework's hydrophobicity and pore geometry.

A representative synthetic approach to a functionalized BPDC linker is outlined below:

Table 1: Representative Synthesis of a Functionalized BPDC Linker

| Step | Reactants | Catalyst/Reagents | Product |

|---|---|---|---|

| 1. Suzuki-Miyaura Coupling | This compound and Dimethyl 2,5-dibromoterephthalate | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Dimethyl 2',6'-dimethyl-4'-(methoxymethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylate |

| 2. Hydrolysis | Product from Step 1 | Base (e.g., NaOH), then Acid (e.g., HCl) | 2',6'-Dimethyl-4'-(methoxymethyl)-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid (Functionalized Linker) |

This functionalized linker can then be used in the solvothermal synthesis of a modified UiO-67 MOF, potentially leading to materials with tailored gas sorption, separation, or catalytic properties.

Polycyclic heteroaromatic compounds are important structural motifs in many pharmaceuticals, natural products, and organic materials. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the construction of the carbon-carbon bonds necessary for assembling these complex architectures. nih.govresearchgate.netresearchgate.net this compound can serve as a key building block in the synthesis of these compounds, allowing for the introduction of a substituted phenyl ring into a heteroaromatic core.

The general strategy involves the coupling of the boronic acid with a halogenated heteroaromatic compound. The steric hindrance from the ortho-methyl groups on the boronic acid can influence the reaction conditions required, often necessitating the use of specialized palladium catalysts and ligands to achieve good yields.

A generalized reaction scheme is presented below:

Table 2: Generalized Synthesis of a Polycyclic Heteroaromatic Compound

| Heteroaromatic Halide | Boronic Acid | Catalyst System | Resulting Structure |

|---|---|---|---|

| Brominated quinoline (B57606) derivative | This compound | Pd(OAc)₂ / SPhos | Quinoline core with a 4-(methoxymethyl)-2,6-dimethylphenyl substituent |

| Iodinated indole (B1671886) derivative | This compound | PdCl₂(dppf) | Indole core with a 4-(methoxymethyl)-2,6-dimethylphenyl substituent |

The resulting biaryl compound can then undergo further intramolecular reactions to form the final polycyclic heteroaromatic system. The methoxymethyl and dimethylphenyl substituents can be used to fine-tune the electronic and steric properties of the final molecule.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid, the expected ¹H NMR spectrum would exhibit distinct signals corresponding to each unique proton environment.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | ~7.0-7.2 | s | 2H |

| -CH₂-O- | ~4.5 | s | 2H |

| -O-CH₃ | ~3.4 | s | 3H |

| Ar-CH₃ | ~2.3 | s | 6H |

| B(OH)₂ | Variable (broad) | s | 2H |

Note: These are predicted values based on similar structures and may vary depending on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the different carbon environments within a molecule. Each unique carbon atom gives a distinct signal, revealing the carbon skeleton of the compound.

Expected ¹³C NMR Data:

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-B (ipso-carbon) | ~130-135 |

| Aromatic C-H | ~128-130 |

| Aromatic C-CH₃ | ~138-140 |

| Aromatic C-CH₂OCH₃ | ~140-142 |

| -CH₂-O- | ~75 |

| -O-CH₃ | ~58 |

| Ar-CH₃ | ~20-22 |

Note: These are predicted values and are subject to variation based on experimental factors.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns. For this compound (C₁₀H₁₅BO₃), the expected molecular weight is approximately 194.04 g/mol . In a mass spectrum, a peak corresponding to the molecular ion [M]⁺ or protonated molecule [M+H]⁺ would be expected. Fragmentation would likely involve the loss of the methoxymethyl group, methyl groups, and the boronic acid moiety.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by measuring the vibrations of bonds.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200-3600 | Strong, broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-3000 | Medium |

| C=C stretch (aromatic) | 1600-1650 | Medium |

| B-O stretch | 1310-1380 | Strong |

| C-O stretch | 1000-1300 | Strong |

Advanced Chromatographic Techniques (e.g., LCMS) for Purity and Separation

Liquid Chromatography-Mass Spectrometry (LCMS) is a hybrid technique that combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. This technique would be crucial for assessing the purity of this compound and for identifying any impurities from its synthesis. The retention time from the LC would provide a characteristic measure for the compound under specific conditions, while the MS would confirm its molecular weight.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms at the atomic level. For arylboronic acids, DFT studies have been instrumental in mapping the intricate steps of pivotal reactions like the Suzuki-Miyaura cross-coupling, which typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov

The reaction mechanism for a generic Suzuki-Miyaura coupling, as investigated by DFT, involves several key stages. The rate-determining step is often found to be the transmetalation, where the organic group is transferred from the boron atom to the palladium catalyst. nih.gov The activation energy for this step is highly sensitive to the structure of the arylboronic acid.

For a compound like 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid, DFT models would predict that the two ortho-methyl groups create significant steric hindrance around the boronic acid moiety. This steric bulk would likely raise the energy barrier for the transmetalation step, as the approach of the bulky arylboron species to the palladium complex is impeded. Conversely, the para-methoxymethyl group is an electron-donating group, which would increase the electron density on the phenyl ring. This electronic effect could facilitate the oxidative addition step if the arylboronic acid were part of the initial coupling partner (as an aryl halide derivative) and could also influence the nucleophilicity of the aryl group during transmetalation.

Illustrative DFT-calculated activation energies for the transmetalation step in the Suzuki-Miyaura reaction for various substituted phenylboronic acids are presented below.

| Arylboronic Acid | Substituent Effects | Calculated Activation Energy (kcal/mol) |

| Phenylboronic acid | Unsubstituted (Reference) | 36.8 nih.gov |

| ortho-Tolylboronic acid | Steric hindrance | Higher than unsubstituted |

| para-Methoxyphenylboronic acid | Electron-donating group | Lower than unsubstituted |

Note: The data in this table is illustrative and based on general principles and findings from studies on related compounds, not on direct calculations for the listed molecules in a single comparative study.

Modeling of Catalytic Cycles and Transition States

Computational modeling extends beyond single reaction steps to map entire catalytic cycles, providing insights into the stability of intermediates and the energies of transition states. These models are crucial for understanding catalyst behavior and reaction outcomes. For the Suzuki-Miyaura reaction, two primary pathways for the transmetalation step have been modeled: a base-assisted mechanism where the base activates either the palladium complex or the boronic acid. acs.org

Computational studies have shown that the reaction between the base and the organoboronic acid to form a more nucleophilic boronate species is often the favored pathway. acs.org The subsequent steps involve the formation of an arylpalladium(II)boronate complex, which then proceeds to the product via reductive elimination. acs.org

In modeling the catalytic cycle for this compound, the steric hindrance from the ortho-methyl groups would be a dominant factor. This could lead to:

Slower Transmetalation: The transition state for the transfer of the 2,6-dimethyl-4-(methoxymethyl)phenyl group to the palladium center would be sterically crowded and thus higher in energy.

Influence on Ligand Coordination: The steric bulk might favor the use of less bulky phosphine (B1218219) ligands on the palladium catalyst to minimize steric clashes.

Potential for Alternative Pathways: High steric hindrance can sometimes open up alternative, less common reaction pathways or lead to side reactions like protodeboronation. nih.gov

The transition state structures for sterically hindered biaryls often show significant distortion to accommodate the bulky groups, a feature that can be precisely modeled using computational chemistry.

Prediction of Reactivity and Selectivity

A significant application of computational chemistry is the prediction of reactivity and selectivity in chemical reactions. For arylboronic acids, this includes predicting the relative rates of reaction and the regioselectivity when multiple reaction sites are available.

The electronic nature of the substituents plays a key role. Electron-donating groups, like the methyl and methoxymethyl groups in this compound, generally increase the nucleophilicity of the aryl group, which can enhance the rate of transmetalation, provided steric effects are not overwhelming.

However, in cases of competing reaction sites, steric hindrance is often the deciding factor. For instance, in reactions involving poly-halogenated aromatic compounds, the site of coupling can be dictated by the steric environment of the boronic acid. Studies on ortho-substituted phenylboronic acids have demonstrated that selectivity can be controlled by steric repulsion, which directs the coupling to the less hindered position. beilstein-journals.org In some cases, ortho-substituents with heteroatoms can lead to unexpected selectivity through chelation effects with the metal catalyst, though this is not expected for the methyl groups in the target compound. beilstein-journals.org

For this compound, its high degree of steric hindrance would make it a challenging coupling partner, likely requiring specific catalytic systems known to be effective for hindered substrates. semanticscholar.org Computational models could be employed to screen different catalysts and ligands to find optimal conditions for achieving high reactivity and selectivity.

Analysis of Electronic Structure and Bonding Properties

Computational analysis of the electronic structure provides fundamental insights into a molecule's properties and reactivity. For this compound, key electronic properties include the charge distribution, the nature of the carbon-boron bond, and the molecule's Lewis acidity.

The electron-donating nature of the two methyl groups and the para-methoxymethyl group would increase the electron density on the aromatic ring. This has several consequences:

C-B Bond Strength: The increased electron density on the ipso-carbon (the carbon attached to boron) can strengthen the C-B bond.

Lewis Acidity: The boronic acid functional group is a Lewis acid. The electron-donating substituents on the ring will push electron density towards the boron atom, which will decrease its Lewis acidity compared to unsubstituted phenylboronic acid. This can affect the equilibrium of boronic acid/boronate formation in the presence of a base.

The planarity of the molecule is also an important structural property. Due to steric clashes between the ortho-methyl groups and the B(OH)2 group, the boronic acid moiety is expected to be twisted out of the plane of the aromatic ring. DFT calculations on similarly substituted compounds, such as (2,6-bis(trifluoromethyl)phenyl)boronic acid, show this dihedral angle to be almost 90°. mdpi.com This twisting can impact the conjugation between the boronic acid group and the phenyl ring, further influencing its electronic properties and reactivity.

Emerging Research Frontiers and Future Directions

Development of Novel Synthetic Routes to Substituted Arylboronic Acids

The synthesis of substituted arylboronic acids, including sterically hindered compounds like 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid, is moving beyond traditional methods. Historically, the reaction of organometallic reagents (like Grignard or organolithium compounds) with borate (B1201080) esters has been a mainstay. nih.gov However, these methods often suffer from limited functional group tolerance and require harsh reaction conditions.

Modern research focuses on more direct and milder approaches, most notably transition-metal-catalyzed C-H bond borylation. This strategy allows for the direct conversion of an aromatic C-H bond into a C-B bond, bypassing the need to pre-functionalize the aromatic ring with a halide. nih.gov Iridium-catalyzed systems are particularly prominent, offering high regioselectivity and broad substrate scope. acs.org These methods represent a paradigm shift, enabling the synthesis of complex boronic acids in a single step from readily available hydrocarbon precursors. Another significant advancement is the palladium-catalyzed Miyaura borylation, which couples aryl halides or triflates with diboron (B99234) reagents, offering excellent functional group compatibility. nih.gov

Table 1: Comparison of Synthetic Routes to Arylboronic Acids

| Method | Precursor | Reagents | Typical Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Organometallic Route | Aryl Halide | Mg or n-BuLi, then B(OR)₃ | Low temperature, inert atmosphere | Well-established | Poor functional group tolerance, harsh conditions |

| Miyaura Borylation | Aryl Halide/Triflate | B₂(pin)₂, Pd catalyst, base | Mild to moderate heat | Excellent functional group tolerance | Requires pre-functionalized arene, catalyst cost |

| C-H Borylation | Arene | B₂(pin)₂, Ir or Rh catalyst | Moderate heat | High atom economy, direct functionalization | Regioselectivity can be a challenge |

This table presents a generalized comparison of common synthetic strategies.

Exploration of Sustainable and Green Chemistry Approaches in Boronic Acid Synthesis and Application

The principles of green chemistry are increasingly influencing the synthesis and use of boronic acids. A primary focus is the reduction of hazardous organic solvents. inovatus.es Research has demonstrated the viability of performing Suzuki-Miyaura coupling reactions, a key application for arylboronic acids, in environmentally benign solvents like water or ethanol (B145695). inovatus.esacs.org The use of phase-transfer catalysts can facilitate reactions between water-insoluble substrates in aqueous media. mdpi.com

Further green advancements include the use of alternative energy sources to drive reactions more efficiently. Microwave irradiation and ultrasound have been shown to dramatically reduce reaction times and improve yields in cross-coupling reactions. mdpi.com Moreover, multicomponent reactions, where three or more reactants combine in a single operation to form a product, are being designed to incorporate boronic acids. nih.gov This approach enhances atom economy and minimizes waste by reducing the number of synthetic steps and purification processes. nih.gov The development of protocols for the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide in ethanol is another example of a greener alternative to traditional phenol (B47542) synthesis. rsc.org

Advancements in Catalyst Design for Enhanced Selectivity and Efficiency

The utility of this compound is heavily dependent on the efficiency of the catalysts used in its subsequent reactions, primarily the Suzuki-Miyaura coupling. Catalyst design has evolved significantly from the early use of generic palladium sources like Pd(PPh₃)₄. libretexts.org Modern catalysts are engineered for higher activity, stability, and selectivity, enabling reactions with challenging substrates and at very low catalyst loadings. acs.orgacs.org

Key developments include:

Bulky, Electron-Rich Ligands: The design of sophisticated phosphine (B1218219) ligands (e.g., biarylphosphines) and N-heterocyclic carbenes (NHCs) has been transformative. libretexts.orgnih.gov These ligands stabilize the palladium center, promote the crucial oxidative addition step, and facilitate reductive elimination, leading to faster and more efficient catalytic cycles. researchgate.net

Preformed Catalysts and Palladacycles: To improve reproducibility and handleability, preformed palladium catalysts and stable palladacycles have been developed. libretexts.org These complexes often exhibit high thermal stability and are less sensitive to air and moisture compared to catalysts generated in situ. libretexts.org

Heterogeneous Catalysts: To address catalyst cost and product contamination, significant research is directed towards heterogeneous catalysts. mdpi.commdpi.com This involves immobilizing palladium nanoparticles on various supports such as silica (B1680970), titanium dioxide, or magnetic nanoparticles. mdpi.commdpi.com These supported catalysts offer the major advantage of being easily separated from the reaction mixture and recycled for multiple runs, aligning with green chemistry principles. mdpi.com

Expanding the Scope of Metal-Free and Electrocatalytic Transformations of Organoboron Compounds

While palladium catalysis is dominant, a major frontier is the development of transformations of organoboron compounds that avoid transition metals altogether. mdpi.comresearchgate.net This shift is motivated by the desire to reduce costs and eliminate potential metal contamination in final products, which is particularly crucial in pharmaceutical synthesis.

Visible-light photoredox catalysis has emerged as a powerful tool to activate organoboron species. researchgate.netnih.gov For instance, organotrifluoroborates can be converted into aryl radicals under metal-free conditions using organic dyes as photocatalysts. researchgate.netnih.gov These radicals can then participate in a variety of bond-forming reactions. The activation of diboron reagents with simple Lewis bases can also generate nucleophilic boryl species capable of reacting with unsaturated compounds without a metal catalyst. mdpi.comresearchgate.net

Furthermore, electrochemistry offers a novel way to mediate the synthesis and transformation of organoboron compounds. researchgate.netrsc.org Electrochemical methods can drive borylation and hydroboration reactions, providing an alternative to traditional chemical reagents. Anodic oxidation of organoborates can generate reactive intermediates for subsequent bond formation, opening new avenues for functionalization that are complementary to metal-catalyzed processes. researchgate.net

New Applications in Complex Molecular Architecture and Functional Materials

The unique chemical properties of the boronic acid group are being exploited to construct sophisticated molecular structures and advanced functional materials. researchgate.net Organoboron compounds are no longer just intermediates for cross-coupling but are being incorporated as key functional components in final molecular designs. rsc.org

In materials science, the electron-deficient nature of the boron atom is utilized to create materials with interesting electronic and photophysical properties. researchgate.net Triarylboranes are being investigated for applications in organic electronics. The incorporation of boron-nitrogen (B-N) coordination bonds into polymer backbones has led to the development of novel self-healing materials and stable polymers. acs.org

The ability of boronic acids to form reversible covalent bonds with diols is a cornerstone of their application in molecular recognition and sensing. pharmiweb.comnih.gov This interaction is being used to design sensors for saccharides, including glucose, which has significant implications for diabetes monitoring. This reversible binding is also being explored in the creation of "smart" materials that can respond to specific chemical stimuli.

Table 2: Applications of Organoboron Moieties in Functional Materials

| Material Class | Key Property of Boron | Application Example |

|---|---|---|

| Conjugated Polymers | Electron-accepting (Lewis acidity) | Organic Light-Emitting Diodes (OLEDs) |

| Self-Healing Polymers | Reversible N→B dative bond formation | Healable materials, recyclable plastics |

| Chemosensors | Reversible covalent bonding with diols | Glucose monitoring, saccharide detection |

| Bioconjugates | Formation of stable or reversible bonds | Targeted drug delivery, diagnostics |

This table provides illustrative examples of how the intrinsic properties of organoboron compounds are leveraged in materials science and chemical biology. acs.orgrsc.org

Interdisciplinary Research Integrating Organoboron Chemistry with Other Fields

The versatility of organoboron compounds has fostered significant interdisciplinary research, bridging synthetic chemistry with biology, medicine, and materials science. univ-rennes.frresearchgate.net

Medicinal Chemistry and Chemical Biology: The boronic acid functional group is a key feature in several FDA-approved drugs. For example, the proteasome inhibitor bortezomib, used in cancer therapy, relies on its boronic acid moiety to bind to the active site of the enzyme. wikipedia.org The ability of boronic acids to act as bioisosteres for carboxylic acids and to form reversible bonds with biological nucleophiles makes them attractive pharmacophores. nih.gov They are also used extensively in bioconjugation to link molecules to proteins or other biomolecules for diagnostic and therapeutic purposes. rsc.org

Materials Science: As mentioned, the unique electronic properties of organoboron compounds have made them targets for materials scientists developing new semiconductors, fluorescent materials, and polymers. researchgate.netacs.org The design of new boron-containing monomers allows for the synthesis of polymers with tailored optical, electronic, and physical properties.

Catalysis: Beyond their role as reagents, certain chiral organoboron compounds have been developed as highly effective Lewis acid catalysts for enantioselective synthesis, demonstrating that the boron atom itself can be the heart of catalytic activity. nih.gov

This interdisciplinary approach ensures that fundamental discoveries in organoboron chemistry are rapidly translated into practical applications, driving innovation across the scientific spectrum.

Q & A

Q. What are the recommended synthetic routes for 4-(Methoxymethyl)-2,6-dimethylphenylboronic acid?

The synthesis typically involves functionalization of a pre-substituted phenyl ring. A common approach includes:

- Borylation of a halogenated precursor : Start with 4-bromo-2,6-dimethylphenol derivatives, followed by methoxymethyl protection and palladium-catalyzed Miyaura borylation .

- Direct substitution : Introduce the boronic acid group via electrophilic substitution or transmetallation under inert conditions.

Q. Key considerations :

Q. How can purity and structural integrity be validated for this compound?

Analytical methods :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97% by area normalization) .

- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR: δ 2.3 ppm for methyl groups, δ 3.4 ppm for methoxymethyl) .

- Melting point : Compare observed values (e.g., ~240°C) with literature to detect anhydride impurities .

Q. How do steric and electronic effects of the methoxymethyl group influence Suzuki-Miyaura coupling efficiency?

The methoxymethyl group at the 4-position introduces:

Q. Comparative Reactivity Table :

Q. What strategies mitigate competing side reactions during cross-coupling applications?

- Temperature control : Conduct reactions at 60–80°C to balance reactivity and byproduct formation .

- Ligand selection : Bulky ligands (e.g., SPhos) reduce homocoupling .

- Additives : Use CsF or molecular sieves to sequester water and stabilize the boronate intermediate .

Case Study :

In a 2024 study, coupling with 2-bromopyridine achieved 85% yield using Pd(OAc)₂/SPhos in dioxane at 70°C, highlighting the importance of ligand choice .

Q. How does the compound’s stability impact storage and handling in medicinal chemistry applications?

Q. Safety Precautions :

Q. What are emerging applications in drug discovery and material science?

- Drug development : Serves as a building block for kinase inhibitors and PROTACs due to its boronic acid’s affinity for diols (e.g., targeting serine proteases) .

- Material science : Modifies polymer backbones to enhance thermal stability (e.g., T₅% degradation >300°C in polycarbonates) .

Research Highlight :

A 2025 study incorporated the compound into red TADF emitters, achieving a 20% increase in electroluminescence efficiency via steric tuning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.